3-Isopropylmalate is a compound that plays a significant role in the biosynthesis of the amino acid leucine, as well as in the metabolic pathways related to glucosinolates in plants. It is classified as a branched-chain amino acid intermediate, specifically involved in the leucine biosynthetic pathway. The compound is produced through enzymatic reactions catalyzed by specific enzymes, including 3-isopropylmalate dehydrogenase.
3-Isopropylmalate is derived from the metabolic pathways of various organisms, particularly plants and certain bacteria. It is classified under the category of organic compounds known as carboxylic acids, specifically as a derivative of malate. Its structural formula can be represented as CHO, indicating it contains seven carbon atoms, twelve hydrogen atoms, and five oxygen atoms.
The synthesis of 3-isopropylmalate occurs primarily through the enzymatic activity of 2-isopropylmalate synthase, which catalyzes the condensation of acetyl-CoA with pyruvate to form 2-isopropylmalate. This compound is then converted to 3-isopropylmalate through the action of 3-isopropylmalate isomerase and subsequently oxidized by 3-isopropylmalate dehydrogenase.
The molecular structure of 3-isopropylmalate features a branched chain with an isopropyl group attached to the malate backbone. The compound has stereogenic centers that contribute to its chirality.
3-Isopropylmalate participates in several biochemical reactions within metabolic pathways:
The reaction catalyzed by 3-isopropylmalate dehydrogenase is crucial for maintaining the flow of carbon skeletons in amino acid biosynthesis. The enzyme's specificity for substrates can be influenced by mutations at active site residues, which can alter substrate affinity and reaction rates .
The mechanism of action for enzymes acting on 3-isopropylmalate involves:
Studies have shown that specific residues within the active site are essential for catalytic efficiency and substrate specificity, highlighting how structural variations can impact metabolic functions .
Relevant studies indicate that modifications in its structure can significantly affect its reactivity and interaction with enzymes involved in amino acid metabolism .
3-Isopropylmalate has several applications in scientific research:
Research continues to explore its potential applications in agriculture and industry, particularly in enhancing crop resistance through metabolic pathway manipulation .
3-Isopropylmalate(2−) is systematically named (2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioate according to IUPAC conventions. This nomenclature specifies the branched alkyl substituent ("isopropyl") and the carboxylate groups resulting from deprotonation. The molecular formula is C₇H₁₀O₅²⁻ for the dianionic form, reflecting the loss of two protons from the precursor dicarboxylic acid, 3-isopropylmalic acid (C₇H₁₂O₅) [4] [10]. The compound is a key intermediate in leucine biosynthesis, where it acts as a substrate for the enzyme 3-isopropylmalate dehydrogenase (IMDH) [8] [10].
Table 1: Nomenclature and Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | (2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioate |
Synonyms | β-isopropylmalate, 3-carboxy-2-hydroxy-4-methylpentanoate, IPM |
CAS Registry Number | 921-28-8 |
Molecular Formula (Dianion) | C₇H₁₀O₅²⁻ |
SMILES Notation | CC(C)C@@HC(=O)[O-] |
InChI Key | RNQHMTFBUSSBJQ-CRCLSJGQSA-N |
Charge | -2 |
The biologically active form of 3-isopropylmalate(2−) exhibits the (2R,3S) stereochemical configuration. This specific geometry is essential for substrate recognition and catalysis by IMDH, as confirmed by X-ray crystallography of enzyme-substrate complexes [3] [8]. The (2R,3S) isomer positions functional groups optimally for binding in the catalytic pocket, where the 2-hydroxy group coordinates with a magnesium ion (Mg²⁺), and the C3 isopropyl moiety engages in hydrophobic interactions [3] [8].
Non-native stereoisomers (e.g., 2S,3R or meso forms) exhibit negligible enzymatic activity due to misalignment of reactive groups within IMDH’s active site. This stereospecificity arises from IMDH’s conserved residues (e.g., Glu88 in Thermus thermophilus), which form hydrogen bonds with the C2-hydroxy and C1-carboxylate groups of the substrate [3].
Table 2: Stereoisomer Comparison and Functional Impact
Stereoisomer | Enzymatic Activity | Structural Compatibility with IMDH |
---|---|---|
(2R,3S) | High | Optimal active-site alignment |
(2S,3R) | Negligible | Steric clashes with binding residues |
(2R,3R) | None | Mismatched hydrogen-bonding networks |
(2S,3S) | None | Disrupted Mg²⁺ coordination |
Under physiological pH (∼7.4), 3-isopropylmalic acid exists predominantly as a dianion (charge: −2) due to deprotonation of both carboxyl groups. This state, designated 3-isopropylmalate(2−), is stabilized by resonance delocalization of negative charges across the carboxylate moieties [4] [10]. The pKa values for the carboxyl groups are approximately 3.68 (C1-carboxyl) and 5.0 (C4-carboxyl), while the α-hydroxy group (pKa >14) remains protonated [10]. The dianionic form enhances solubility in cellular aqueous environments and facilitates coordination with Mg²⁺ in IMDH’s active site, a prerequisite for catalysis [8].
In acidic environments (pH <3), the molecule transitions to a neutral dicarboxylic acid form, reducing solubility and impairing enzymatic recognition. Conversely, above pH 9, the α-hydroxy group may deprotonate, though this state is physiologically irrelevant [10].
Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations have elucidated the conformational flexibility and electronic structure of 3-isopropylmalate(2−). Key findings include:
Table 3: Computed Electronic Properties (DFT/B3LYP/6-31G* Level)*
Property | Value/Characteristic | Functional Role |
---|---|---|
HOMO Energy | −0.32 eV | Nucleophilic site for oxidation |
LUMO Energy | +0.19 eV | Electrophilic site for decarboxylation |
HOMO-LUMO Gap | 0.51 eV | Reactivity descriptor |
Mg²⁺ Binding Energy | −15.2 kcal/mol | Stabilizes transition state in IMDH |
Partial Charge (O1) | −0.72 e | Coordination with active-site residues |
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